![molecular formula C47H66N12O11 B161472 (2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid CAS No. 126959-88-4](/img/structure/B161472.png)
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
描述
This compound is a highly complex peptide derivative characterized by multiple stereochemical centers, pyrrolidine rings, and functional groups such as diaminomethylideneamino and methylamino acetyl moieties. Its structure includes a central backbone of linked amino acids (e.g., phenylalanine, proline derivatives) and modifications that enhance its biochemical interactions.
准备方法
合成路线和反应条件
[Sar,D-Phe8,des-Arg9]缓激肽的合成涉及固相肽合成 (SPPS),这是一种广泛用于生产肽的方法。该过程从将 C 端氨基酸连接到固相树脂开始,然后依次添加受保护的氨基酸。 在合成过程中引入了特定的修饰,例如掺入 D-苯丙氨酸和去除 C 端精氨酸 .
工业生产方法
[Sar,D-Phe8,des-Arg9]缓激肽的工业生产遵循与实验室合成相同的原理,但规模更大。采用自动化肽合成仪以确保高产率和纯度。 该过程包括严格的纯化步骤,包括高效液相色谱 (HPLC),以去除任何杂质并达到所需的产物质量 .
化学反应分析
反应类型
[Sar,D-Phe8,des-Arg9]缓激肽主要由于其作为缓激肽 B1 受体激动剂的作用而经历受体介导的反应。 在生理条件下,它通常不会参与氧化、还原或取代反应 .
常用试剂和条件
该化合物在生理条件下稳定,不需要特定试剂即可发挥其活性。 重要的是将其储存在适当的条件下以保持其稳定性并防止降解 .
形成的主要产物
[Sar,D-Phe8,des-Arg9]缓激肽与其受体相互作用形成的主要产物是下游信号通路的激活,导致各种生理效应,例如血管舒张、血管通透性增加和疼痛调节 .
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that compounds with similar structural frameworks exhibit significant anticancer properties. The presence of multiple amino acid residues and functional groups can enhance the selectivity and potency against cancer cell lines. For instance, peptides that mimic natural substrates can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .
- Drug Design :
- Peptide Synthesis :
Biochemical Applications
- Enzyme Inhibition :
- Research Tool :
Case Studies
- Kahalalide F Analogs :
作用机制
[Sar,D-Phe8,des-Arg9]缓激肽通过选择性结合并激活缓激肽 B1 受体发挥作用。该受体是一种 G 蛋白偶联受体 (GPCR),其在激活后会触发一系列细胞内信号事件。 这些事件包括磷脂酶、蛋白激酶 C 的激活以及肌醇-1,4,5-三磷酸和二酰基甘油等第二信使的释放 . 这些通路的激活导致各种生理反应,包括血管舒张、血管通透性增加和疼痛调节 .
相似化合物的比较
The compound shares structural and functional similarities with several classes of bioactive molecules, particularly those involving pyrrolidine-based peptide conjugates and phenylpropanoyl derivatives. Below is a detailed comparison:
Structural Analogues from Patent Literature
Key analogs from Eli Lilly patents () include:
Key Observations :
- Fluorine Substitution: Analogs like Examples 1 and 2 () feature fluorinated phenyl groups, enhancing metabolic stability and receptor binding compared to the non-fluorinated target compound .
- Stereochemical Complexity : The target compound’s multiple stereocenters (e.g., 2R, 2S configurations) contrast with simpler analogs, which may impact synthesis scalability and bioactivity .
Functional Analogues from Peptide Research
- [Leu8]-Lys-desArg9-BK (): A bradykinin analog with a similar peptide backbone and arginine-like diaminomethylideneamino group. Unlike the target compound, it lacks pyrrolidine rings but shares protease resistance due to modified amino acid linkages .
- L-Phenylalanine derivatives (): Compounds like (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid exhibit nearly identical molecular weights (489.57 vs. 489.57) but differ in the absence of methylamino acetyl groups, altering pharmacokinetic profiles .
Research Findings and Implications
- Thermodynamic Stability : The target compound’s pyrrolidine-rich structure may enhance conformational stability over analogs with planar heterocycles, as seen in molecular dynamics studies of similar peptides .
生物活性
The compound (2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is a complex organic molecule with significant potential in biological applications. Its intricate structure, characterized by multiple amino acid derivatives and functional groups, suggests a multifaceted role in biochemical interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound's systematic name indicates a high degree of stereochemical complexity, which is crucial for its biological activity. The presence of multiple chiral centers often correlates with varied biological effects, as stereochemistry can influence receptor binding and enzymatic interactions.
Key Structural Features
Feature | Description |
---|---|
Amino Acid Derivatives | Contains several amino acid moieties that may enhance biological interactions. |
Chiral Centers | Multiple chiral centers contribute to its specificity in biological systems. |
Functional Groups | Includes amide, carbonyl, and phenyl groups that may participate in hydrogen bonding and hydrophobic interactions. |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate signaling pathways involved in pain perception, inflammation, and cellular growth.
- TRPA1 Modulation : Similar compounds have been shown to interact with the TRPA1 ion channel, which plays a significant role in nociception and inflammatory responses . This compound's structural similarity to known TRPA1 inhibitors suggests potential efficacy in pain management.
- Cellular Signaling : The presence of multiple amino acid residues allows for diverse interactions with cellular receptors and enzymes, potentially influencing pathways related to cell proliferation and apoptosis.
Therapeutic Potential
Research indicates that compounds with similar structures have been explored for various therapeutic applications:
- Pain Relief : TRPA1 antagonists are being investigated for their ability to alleviate chronic pain conditions.
- Anti-inflammatory Effects : Compounds targeting inflammatory pathways can offer new treatment avenues for diseases such as arthritis and other inflammatory disorders.
- Cancer Therapy : Given the compound's structural complexity, there is potential for it to act as a lead compound in developing targeted therapies against specific cancer types.
Study 1: TRPA1 Inhibition
In a study exploring the effects of TRPA1 inhibitors on pain models, a structurally similar compound demonstrated significant analgesic properties in rodent models . The findings suggest that modulation of TRPA1 could be a viable strategy for developing new analgesics.
Study 2: Anti-inflammatory Activity
Research focusing on similar compounds indicated their capability to reduce inflammation markers in vitro and in vivo . These studies highlight the potential application of this compound in treating inflammatory diseases.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of complex compounds like this one. Key findings include:
常见问题
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and what coupling reagents are effective for amide bond formation?
The synthesis involves multiple amide couplings between chiral intermediates. Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) are critical for activating carboxyl groups, enabling efficient coupling under mild conditions (0–20°C). For example, HATU achieved a 39% yield in coupling (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with an amino-phenyl intermediate . Alternative coupling agents (e.g., EDC/HOBt) may require optimization of stoichiometry and reaction time to mitigate low yields.
Q. How is enantiomeric purity ensured during synthesis?
Chiral HPLC and Supercritical Fluid Chromatography (SFC) are standard for verifying enantiomeric purity. In one protocol, SFC using a Chiralpak® IC column (MeOH/CO₂ = 30:70) resolved diastereomers with >99% purity . Intermediate stereochemistry is controlled via enantioselective enzymatic reactions, such as lipase PS Amano SD-mediated resolutions, which achieved 32–36% yields in early steps .
Q. What spectroscopic techniques are suitable for structural characterization?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, - and -NMR confirmed the regiochemistry of pyrrolidine and phenyl groups, while ESI-MS (e.g., m/z 455.2 [M+H]⁺) validated molecular weight . Polarimetry or circular dichroism may supplement analysis for chiral centers.
Q. What purification techniques isolate intermediates with polar byproducts?
Gradient chromatography (hexane/acetone 0–100%) effectively separates polar impurities. For final steps, SFC outperforms traditional silica gel chromatography by resolving structurally similar analogs with minimal solvent waste .
Q. How does the stereochemical configuration influence biological activity?
Molecular docking and comparative assays with enantiomers are used. For example, (2R)-configured hydroxyacetic acid intermediates showed higher target affinity than (2S) analogs in receptor-binding studies, suggesting stereochemistry dictates activity .
Advanced Research Questions
Q. How can machine learning optimize reaction conditions for low-yield coupling steps?
Bayesian optimization algorithms can model variables (e.g., temperature, reagent ratios) to predict optimal conditions. A factorial design approach (varying precursor concentration, pH) improved yields in similar peptide syntheses by 15–20% . High-throughput robotic screening (e.g., 96-well plates) accelerates data collection for training models .
Q. What strategies improve yields in multi-step peptide synthesis?
Yield bottlenecks often occur in sterically hindered couplings. Strategies include:
- Pre-activation : Pre-forming active esters (e.g., pentafluorophenyl esters) to enhance reactivity.
- Microwave-assisted synthesis : Reducing reaction time (e.g., from 12 h to 30 min) while maintaining yields .
- Additives : Molecular sieves or crown ethers to suppress side reactions .
Q. What are the limitations of solid-phase synthesis for high-molecular-weight analogs?
Solid-phase methods struggle with long peptides due to aggregation and incomplete deprotection. Fragment condensation—coupling pre-synthesized segments in solution—bypasses these issues but requires precise orthogonal protecting group strategies .
Q. How can integrated computational modeling accelerate therapeutic development?
Molecular dynamics simulations predict conformational stability, while QSAR models link substituent patterns (e.g., phenyl vs. fluorophenyl groups) to pharmacokinetic properties. For instance, substituent hydrophobicity (LogP) correlates with membrane permeability in analogs .
Q. What scaling considerations maintain efficiency in gram-scale synthesis?
Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., Suzuki couplings). In one protocol, Pd(dppf)₂Cl₂-mediated cross-couplings achieved 96% yield at 55°C in dioxane/water, scalable to 100 g batches . Solvent recycling and inline analytics (e.g., FTIR) reduce costs and ensure consistency.
属性
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66N12O11/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51)/t31-,32-,33+,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUBSFCQATYQJB-VCMDLEIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126959-88-4 | |
Record name | Bradykinin, sar-(D-phe(8))des-arg(9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126959884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。